molecular formula C18H18N6O5 B2729250 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1396749-67-9

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2729250
CAS No.: 1396749-67-9
M. Wt: 398.379
InChI Key: CFSJFGSFNXBIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H18N6O5 and its molecular weight is 398.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Evaluation of Selective β3-Adrenergic Receptor Agonists A series of N-phenyl-(2-aminothiazol-4-yl)acetamides, including derivatives with phenoxypropanolamine moieties, were synthesized and evaluated for their potential in treating obesity and non-insulin-dependent diabetes through their action on human β3-adrenergic receptors. These compounds exhibited significant hypoglycemic activity in a rodent model of diabetes (Maruyama et al., 2012).

Chemoselective Acetylation for Antimalarial Drug Synthesis The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was optimized using immobilized lipase, showcasing a method for synthesizing intermediates for antimalarial drugs (Magadum & Yadav, 2018).

Computational and Pharmacological Evaluation of Novel Derivatives Heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives were computationally and pharmacologically evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the potential of these compounds in therapeutic applications (Faheem, 2018).

Synthesis and Activities of Isoxazole Derivatives Novel isoxazole derivatives were synthesized and investigated for their analgesic and antimicrobial activities, showing significant efficacy compared to reference drugs (Sahu et al., 2009).

Properties

IUPAC Name

2-[4-[4-[[2-(3-methoxyphenoxy)acetyl]amino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5/c1-28-14-3-2-4-15(9-14)29-11-17(26)20-12-5-7-13(8-6-12)24-18(27)23(21-22-24)10-16(19)25/h2-9H,10-11H2,1H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSJFGSFNXBIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.